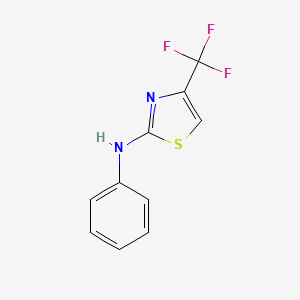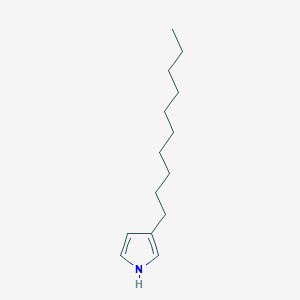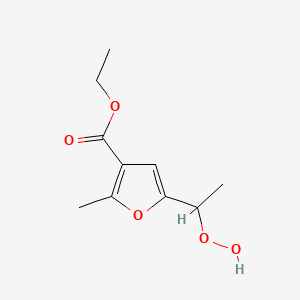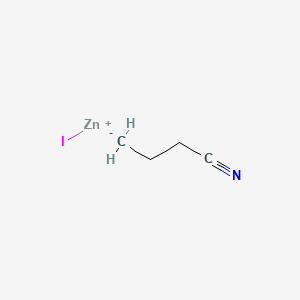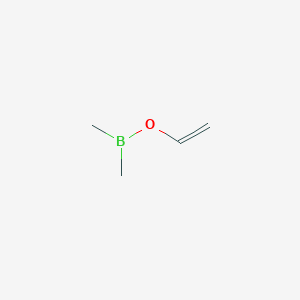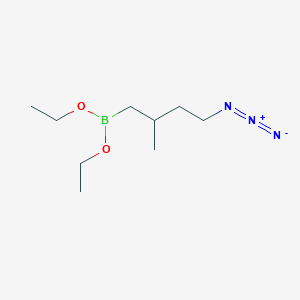![molecular formula C7H10ClN5O2S B14282032 Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro- CAS No. 131748-65-7](/img/no-structure.png)
Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a guanidine group, a thiazole ring, and a nitro group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable thiourea derivative with a halogenated acetic acid derivative under acidic conditions.
Introduction of the Guanidine Group: The guanidine group is introduced by reacting the thiazole derivative with a suitable guanidine precursor, such as N,N-dimethylguanidine, under basic conditions.
Nitration: The final step involves the nitration of the guanidine-thiazole intermediate using a nitrating agent, such as nitric acid, under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- is typically carried out in large-scale reactors with precise control over reaction parameters. The process involves:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors are used to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as sulfoxides or sulfones.
Reduction: Amine derivatives with the nitro group reduced to an amino group.
Substitution: Substituted derivatives with the chlorine atom replaced by other functional groups.
科学研究应用
Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: Bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.
Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication, protein synthesis, and cell division.
Modulate Signaling Pathways: Affect signaling pathways involved in cell growth, differentiation, and apoptosis.
相似化合物的比较
Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- can be compared with other similar compounds, such as:
Guanidine Derivatives: Compounds with similar guanidine groups but different substituents, such as N,N-dimethylguanidine or N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethylguanidine.
Thiazole Derivatives: Compounds with similar thiazole rings but different functional groups, such as 2-chloro-5-thiazolylmethyl derivatives.
Nitro Compounds: Compounds with similar nitro groups but different core structures, such as nitrobenzene or nitroimidazole derivatives.
The uniqueness of Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- lies in its combination of the guanidine group, thiazole ring, and nitro group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
131748-65-7 |
|---|---|
分子式 |
C7H10ClN5O2S |
分子量 |
263.71 g/mol |
IUPAC 名称 |
2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,1-dimethyl-3-nitroguanidine |
InChI |
InChI=1S/C7H10ClN5O2S/c1-12(2)7(11-13(14)15)10-4-5-3-9-6(8)16-5/h3H,4H2,1-2H3,(H,10,11) |
InChI 键 |
QOCXQTBNEGILPH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=NCC1=CN=C(S1)Cl)N[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
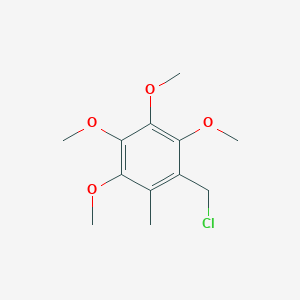
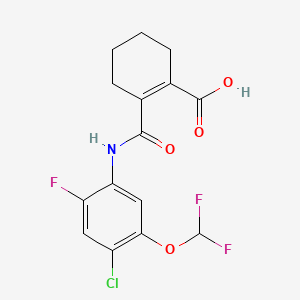
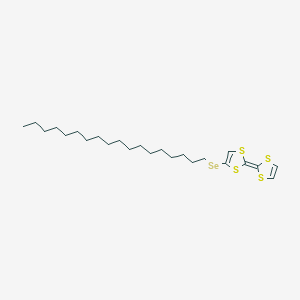
![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)
